(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo-triazolone core. Its structure includes a 3,4-dimethoxyphenyl group at position 2 and a 2-fluorobenzylidene moiety at position 5 (Z-configuration).
Properties
Molecular Formula |
C19H14FN3O3S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14FN3O3S/c1-25-14-8-7-12(9-15(14)26-2)17-21-19-23(22-17)18(24)16(27-19)10-11-5-3-4-6-13(11)20/h3-10H,1-2H3/b16-10- |
InChI Key |
CHQHMEMTFHFJNY-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally similar compounds differ primarily in substituents at positions 2 (aryl groups) and 5 (benzylidene or heteroarylidene groups). Key examples from the evidence include:
Key Observations:
- Electron-Donating vs.
- Fluorine Substitution: The 2-fluorobenzylidene group (shared with 2a in Ev11) introduces steric and electronic effects, which may improve metabolic stability and target affinity .
- Melting Points: Compounds with bulkier substituents (e.g., diethylamino in Ev11-2e) exhibit higher melting points (>230°C) due to increased molecular rigidity, whereas allyloxy derivatives (e.g., 2c in Ev11) show lower melting points (~133°C) due to flexible side chains .
Spectroscopic and Analytical Data
- NMR Shifts: In Ev11, the =CH proton in 2a (2-fluorobenzylidene) resonates at δ 8.19 ppm, while 2b (2-methoxybenzylidene) shows a downfield shift to δ 8.34 ppm due to electron-donating methoxy effects . The target compound’s 3,4-dimethoxyphenyl group would likely cause upfield shifts in aromatic protons compared to unsubstituted analogues.
- LCMS Data: The molecular ion peaks (e.g., m/z 248 for 2a) align with calculated masses, confirming structural integrity .
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